molecular formula C15H21NO B13996992 n-(1-Cyclohexylethyl)benzamide CAS No. 67404-89-1

n-(1-Cyclohexylethyl)benzamide

Cat. No.: B13996992
CAS No.: 67404-89-1
M. Wt: 231.33 g/mol
InChI Key: KFKGJQJVRQAJMR-UHFFFAOYSA-N
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Description

N-(1-Cyclohexylethyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a benzamide core structure substituted with a 1-cyclohexylethyl group, a motif that is commonly explored in the development of novel bioactive molecules. Benzimidazole and benzamide scaffolds are recognized in scientific literature as significant pharmacophores due to their ability to interact with diverse biological targets through mechanisms such as hydrogen bonding and π–π stacking . Benzamide derivatives are frequently investigated for their potential to exhibit a wide range of biological activities, which may include antiviral and anticancer properties . Structure-activity relationship (SAR) studies indicate that modifications to the amide side chain, such as the incorporation of cycloalkyl groups, can significantly influence the compound's potency and selectivity . Researchers may utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in the development of new therapeutic agents. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

67404-89-1

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-(1-cyclohexylethyl)benzamide

InChI

InChI=1S/C15H21NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h3,6-7,10-13H,2,4-5,8-9H2,1H3,(H,16,17)

InChI Key

KFKGJQJVRQAJMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-(1-Cyclohexylethyl)benzamide

The formation of the amide bond in this compound can be achieved through several direct synthetic strategies. These methods focus on the efficient coupling of a benzoic acid moiety with a 1-cyclohexylethylamine moiety.

Amide Coupling Reactions

The most conventional and widely employed method for synthesizing this compound is through amide coupling reactions. This approach involves the condensation of a carboxylic acid (benzoic acid) with an amine (1-cyclohexylethylamine). To facilitate this reaction, which is otherwise slow, a coupling reagent is used to activate the carboxylic acid. growingscience.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic attack by the amine. nih.gov

Common coupling reagents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. nih.gov Another class of highly effective reagents is uronium-based, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which often leads to high yields and clean reactions. growingscience.com The choice of solvent, base, and reaction temperature are critical parameters that are optimized to maximize the yield of the desired amide. nih.gov

Table 1: Common Coupling Reagents for Amide Synthesis
Reagent ClassAbbreviationFull NameTypical Additive
CarbodiimideEDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideHOBt (1-Hydroxybenzotriazole)
CarbodiimideDCCN,N′-DicyclohexylcarbodiimideDMAP (4-Dimethylaminopyridine)
UroniumHATUHexafluorophosphate Azabenzotriazole Tetramethyl UroniumDIPEA (N,N-Diisopropylethylamine)
PhosphoniumBOPBenzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate-

Oxidative Amidation Approaches

Oxidative amidation represents a more modern and atom-economical approach to amide bond formation. Instead of starting with a carboxylic acid, this method typically couples an aldehyde with an amine. nih.govrsc.org For the synthesis of this compound, this would involve the reaction of benzaldehyde (B42025) with 1-cyclohexylethylamine in the presence of an oxidant and a catalyst. researchgate.net

Various catalytic systems have been developed for this transformation. For instance, copper-based metal-organic frameworks (MOFs) have been shown to be effective and recyclable heterogeneous catalysts. nih.govrsc.org The reaction mechanism often involves the initial formation of a hemiaminal intermediate from the aldehyde and amine, which is then oxidized to the corresponding amide. Common oxidants used in these procedures include tert-butyl hydroperoxide (TBHP) and N-chlorosuccinimide (NCS). nih.gov This one-pot method is advantageous as it avoids the pre-oxidation of the aldehyde to a carboxylic acid, streamlining the synthetic process. nih.gov

Metal-Free Catalytic Hydrogenation Methods

While less common for direct amide synthesis, catalytic hydrogenation can be a key step in multi-step routes. More recently, metal-free catalytic hydrogenation has emerged as a sustainable alternative to traditional metal-catalyzed reactions. nih.gov These reactions often employ frustrated Lewis pairs (FLPs), which are combinations of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. nih.gov This unquenched reactivity allows the FLP to activate small molecules, including molecular hydrogen (H₂).

A potential metal-free route to this compound could involve the FLP-catalyzed hydrogenation of an N-benzoyl imine precursor. The development of such methods is part of a broader trend in organic synthesis to move away from precious or toxic metal catalysts. mdpi.com

Synthesis of this compound Derivatives and Analogues

Modifying the core structure of this compound, particularly on the benzamide (B126) ring, allows for the creation of a library of analogues with potentially different properties.

Benzamide Ring Substitutions and Modifications

Substituents can be introduced onto the benzamide ring either by using a pre-substituted starting material or by performing chemical transformations on the synthesized this compound.

The most straightforward approach is to begin the synthesis with a substituted benzoic acid or benzoyl chloride. nih.gov For example, as described in the stereoselective synthesis of its amino derivative, 4-nitrobenzoyl chloride was coupled with (S)-1-cyclohexylethylamine to yield (S)-N-(1-cyclohexylethyl)-4-nitrobenzamide. researchgate.net This nitro-substituted analogue serves as a versatile intermediate. The nitro group can be readily reduced to an amino group using standard reducing agents like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) hydrate (B1144303). researchgate.net This amino group can then be further functionalized, expanding the range of accessible derivatives.

This modular approach, combining various substituted benzoic acids with either racemic or enantiopure 1-cyclohexylethylamine, provides access to a wide array of this compound derivatives for further study. researchgate.netnih.gov

Table 2: Example of Benzamide Ring Modification
Starting MaterialReagents and ConditionsProductTransformationReference
(S)-N-(1-Cyclohexylethyl)-4-nitrobenzamideHydrazine hydrate, Pd/C(S)-4-amino-N-(1-cyclohexylethyl)benzamideNitro group reduction researchgate.net

Cyclohexyl Ring Substitutions and Functionalizations

Modifications to the cyclohexyl group of this compound analogs are a key strategy in structure-activity relationship (SAR) studies. While direct substitution on the cyclohexyl ring of the parent compound is not extensively detailed in the provided literature, related synthetic strategies point towards the feasibility of such modifications.

One common approach involves utilizing pre-functionalized cyclohexyl starting materials. For instance, the synthesis of various bioactive molecules starts with functionalized cyclohexylamines or related cyclohexyl building blocks. A notable example is the synthesis of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides, where a cyclohexyl group is attached to aniline (B41778) derivatives using modern cross-coupling reactions. nih.gov Techniques like the Negishi and Suzuki coupling reactions have been employed to form methyl-cyclohexyl and cyclohexylethyl derivatives, respectively. nih.gov These methods offer a pathway to introduce the cyclohexyl moiety with desired substitutions.

Another example is seen in the development of autophagy inhibitors, where a N-(cyclohexylmethyl) group is used instead of a cyclohexylethyl group, indicating that variations in the cyclohexyl attachment and its substituents are synthetically accessible. researchgate.net

Table 1: Examples of Cyclohexyl Group Modifications in Benzamide Analogs

Starting Material/MethodResulting MoietyExample Compound ContextReference
Aniline derivatives + Cyclohexyl precursorsMethyl-cyclohexylWip1 Phosphatase Inhibitors nih.gov
Suzuki Coupling ReactionCyclohexylethylWip1 Phosphatase Inhibitors nih.gov
CyclohexylmethylamineN-(cyclohexylmethyl)Autophagy Inhibitors researchgate.net

These examples underscore that while direct functionalization of the pre-formed this compound's cyclohexyl ring is less common, the synthesis of analogs with substituted or varied cyclohexyl groups is achieved by employing functionalized starting materials in the initial synthetic steps.

Modifications of the Ethyl Linker

Altering the ethyl linker that connects the cyclohexyl ring and the amide nitrogen is another critical area of chemical exploration. These modifications can influence the conformational flexibility and orientation of the cyclohexyl group relative to the benzamide core, which can be pivotal for biological activity.

Research into Ebola and Marburg virus entry inhibitors has demonstrated the impact of linker modification. nih.gov In a series of 4-(aminomethyl)benzamides, maintaining a bulky cyclohexyl group was deemed important, and further optimization focused on the linker. The introduction of a methyl group to the linker, as seen in compound 27 ((S)-N-(1-cyclohexyl-2-methylpropyl)-4-(piperidin-1-ylmethyl)benzamide), resulted in a potent analog with excellent activity. nih.gov This highlights that even minor alkylation of the linker can significantly affect the compound's biological profile.

Similarly, in the pursuit of novel autophagy inhibitors, a compound featuring a (((cyclohexylethyl) amino)methyl) moiety was synthesized. researchgate.net This modification extends the linker and introduces an additional amino group, showcasing a more complex functionalization strategy.

Table 2: Research Findings on Ethyl Linker Modifications

ModificationExample CompoundTherapeutic AreaKey FindingReference
Methylation of the linker(S)-N-(1-cyclohexyl-2-methylpropyl)-4-(piperidin-1-ylmethyl)benzamide (Compound 27)Antiviral (Ebola, Marburg)Showed excellent activity and remarkable potency. nih.gov
Extended amino-methyl linkerN-(cyclohexylmethyl)-5-(((cyclohexylethyl) amino)methyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzamide (Compound 4d)Autophagy InhibitionActed as a novel autophagy inhibitor, enhancing chemosensitivity of cancer cells. researchgate.net

These findings illustrate that the ethyl linker is a synthetically accessible and important site for modification to fine-tune the pharmacological properties of this compound derivatives.

Incorporation of Heterocyclic Moieties (e.g., Oxadiazole, Benzimidazole)

The incorporation of heterocyclic rings, such as oxadiazoles (B1248032) and benzimidazoles, into the benzamide structure represents a significant synthetic advancement to create compounds with diverse biological activities. researchgate.netrsc.org These heterocycles can act as bioisosteres of other functional groups and can participate in crucial binding interactions with biological targets. nih.gov

Oxadiazole Derivatives:

The synthesis of this compound analogs containing a 1,3,4-oxadiazole (B1194373) ring often involves a multi-step sequence. evitachem.com A common pathway starts with a substituted benzoic acid which is converted to its corresponding hydrazide. The hydrazide then undergoes cyclization to form the 1,3,4-oxadiazol-2-amine (B1211921) core. This intermediate can then be coupled with another benzoyl chloride derivative to yield the final complex benzamide. For example, the synthesis of 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide follows this general strategy. The oxadiazole ring can be formed through the cyclization of hydrazides with reagents like cyanogen (B1215507) bromide or by reacting them with carboxylic acids under dehydrating conditions. evitachem.com

Benzimidazole (B57391) Derivatives:

Benzimidazole moieties are also incorporated to enhance biological activity. nih.govajptonline.com The synthesis of benzimidazole-containing compounds can be achieved through several established methods. A prevalent method is the condensation reaction of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.govajptonline.com For instance, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole has been synthesized, demonstrating the direct linkage of the cyclohexylethyl moiety to a benzimidazole core. researchgate.net In more complex structures, the benzamide scaffold is built upon a pre-formed benzimidazole. This often involves synthesizing 2-substituted benzimidazoles first, which are then further functionalized. ajptonline.com

Table 3: Synthesis of Heterocycle-Incorporated Benzamide Analogs

HeterocycleSynthetic StrategyKey IntermediatesExample CompoundReference
1,3,4-OxadiazoleMulti-step synthesis involving hydrazide cyclization and coupling.Substituted benzoic acid hydrazides, 1,3,4-oxadiazol-2-amine core.4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide evitachem.com
BenzimidazoleCondensation of o-phenylenediamine with carboxylic acids or aldehydes.o-phenylenediamine, substituted carboxylic acids/aldehydes.5-Chloro-2-(2-cyclohexylethyl)benzimidazole nih.govajptonline.comresearchgate.net

Reaction Mechanism Elucidation for Synthetic Pathways

The elucidation of reaction mechanisms is fundamental to optimizing synthetic routes and understanding product formation. For the synthesis of this compound and its derivatives, the mechanisms largely follow established principles of organic chemistry.

A foundational reaction is the amide bond formation between a carboxylic acid (or its activated derivative like an acyl chloride) and an amine. The synthesis of (S)-N-(1-cyclohexylethyl)-4-nitrobenzamide, for example, proceeds via the reaction of (S)-(+)-1-cyclohexylethylamine with 4-nitrobenzoyl chloride. cumhuriyet.edu.trdergipark.org.tr This is a classic nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond.

The subsequent reduction of the nitro group in (S)-N-(1-cyclohexylethyl)-4-nitrobenzamide to an amine group using a catalyst like Palladium on carbon (Pd/C) with hydrazine hydrate involves catalytic hydrogenation. cumhuriyet.edu.trdergipark.org.tr The nitro group is reduced on the surface of the catalyst in a stepwise manner, ultimately yielding the primary amine.

For the incorporation of heterocyclic rings, the mechanisms are more complex. The formation of 1,3,4-oxadiazoles from hydrazides and acyl chlorides involves an initial N-acylation, followed by an intramolecular cyclization and dehydration step to form the aromatic oxadiazole ring. A proposed mechanism for the synthesis of 3-acyl-1,2,4-oxadiazoles involves the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from α-nitroketones) with nitriles. google.com

The synthesis of benzimidazoles via the condensation of o-phenylenediamines with aldehydes involves the initial formation of a Schiff base between one of the amine groups and the aldehyde. This is followed by an intramolecular cyclization where the second amine group attacks the imine carbon. The final step is an oxidation/aromatization of the resulting dihydrobenzimidazole intermediate to form the stable aromatic benzimidazole ring. rsc.orgnih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Fingerprinting

Spectroscopic techniques are fundamental in confirming the identity and purity of N-(1-Cyclohexylethyl)benzamide. Each method provides a unique "fingerprint" based on the interaction of the molecule with electromagnetic radiation, revealing specific structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling patterns, and integration of signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound derivatives, the protons of the cyclohexyl ring typically appear as a series of overlapping multiplets in the upfield region, generally between δ 1.10–1.84 ppm. researchgate.net The methine proton (CH) attached to the nitrogen and the cyclohexyl group is a key diagnostic signal, often appearing as a multiplet between δ 4.08–4.13 ppm due to coupling with adjacent protons. researchgate.net The amide proton (NH) gives rise to a signal that can vary in chemical shift and multiplicity depending on the solvent and concentration; for example, it has been observed as a doublet at δ 5.97 ppm. researchgate.net The aromatic protons of the benzoyl group resonate in the downfield region, typically between δ 7.28-7.79 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For related benzamide (B126) structures, the carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region, around δ 166.6-170.5 ppm. rsc.org Aromatic carbons resonate between δ 124-139 ppm. rsc.org The carbons of the cyclohexyl ring and the ethyl sidechain appear in the upfield region. For instance, in (S)-5-Chloro-N-(1-cyclohexylethyl)-2-hydroxybenzamide, the aliphatic carbons resonate at δ 46.1, 38.0, 31.0 (2C), 26.4, and 25.9 (2C) ppm. mdpi.com

Interactive Data Table: Representative NMR Data for N-Aryl/Alkyl Benzamide Derivatives

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Amide (C=O)-~166-170
Aromatic (Ar-H)~7.2-7.8~124-139
Amide (N-H)~6.0-8.4-
Methine (N-CH-R)~4.1~46
Cyclohexyl (CH₂) & Aliphatic (CH₃)~1.1-1.9~25-38

Note: Data are representative values compiled from various benzamide derivatives and may vary based on substitution and solvent. researchgate.netrsc.orgmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of a secondary amide like this compound is characterized by several key absorption bands. A strong absorption band corresponding to the amide C=O stretching vibration is typically observed in the region of 1624–1650 cm⁻¹. researchgate.net The N-H stretching vibration appears as a sharp peak around 3236-3300 cm⁻¹. rsc.org The aliphatic C-H stretching vibrations from the cyclohexyl and ethyl groups are found between 2849 cm⁻¹ and 2923 cm⁻¹. researchgate.netrsc.org Aromatic C-H stretching is observed around 3200 cm⁻¹. researchgate.net

Interactive Data Table: Key IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch3230 - 3300Medium-Sharp
Aromatic C-H Stretch~3200Medium
Aliphatic C-H Stretch2849 - 2923Strong
Amide C=O Stretch1624 - 1650Strong
C-C Stretch (Aromatic)1446 - 1538Medium-Variable
C-H Bend~1344Medium

Source: Data compiled from related benzamide structures. researchgate.netrsc.org

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. nih.gov

For a related compound, (S)-5-Chloro-N-(1-cyclohexylethyl)-2-hydroxybenzamide, HRMS analysis using electrospray ionization (ESI) showed a calculated (M+H)⁺ ion at m/z 268.1104, with the found value being 268.1101, confirming its elemental composition. mdpi.com Similar analysis for this compound would be expected to yield a molecular ion peak corresponding to its molecular formula, C₁₅H₂₁NO. The fragmentation pattern in the mass spectrum would further provide structural information, with likely fragments corresponding to the benzoyl cation (m/z 105) and the cyclohexylethylamine cation. nih.gov

Solid-State Structural Determination

While spectroscopic methods define molecular connectivity, X-ray crystallography provides the ultimate confirmation of a molecule's three-dimensional structure in the solid state.

X-ray Crystallography of this compound and Derivatives

X-ray crystallography is a technique used to determine the precise arrangement of atoms within a crystal. libretexts.org When a beam of X-rays strikes a crystal, it diffracts into many specific directions, creating a unique diffraction pattern. libretexts.org By analyzing this pattern, a three-dimensional model of the electron density can be generated, from which the positions of the atoms, bond lengths, and bond angles can be determined. libretexts.orgmdpi.com

Crystal structure analysis of related N-alkylated benzanilides reveals important conformational preferences. nih.gov For instance, studies on N-[(1S)-1-phenylethyl]benzamide have shown the existence of conformational trimorphism, where the same molecule crystallizes in different arrangements (polymorphs) depending on the crystallization solvent. nih.gov These differences arise from rotations around single bonds, particularly the bond connecting the phenyl ring to the chiral center. nih.gov In such structures, molecules are often linked by N-H···O=C hydrogen bonds, forming one-dimensional chains or other supramolecular assemblies. nih.gov A crystal structure of this compound would be expected to show similar hydrogen bonding patterns and would definitively establish the conformation of the cyclohexyl and benzoyl groups relative to each other in the solid state.

Conformational Analysis and Stereochemical Considerations

It is well-established that N-alkylated benzanilides can exist as a mixture of cis and trans isomers (rotamers) about the amide bond. nih.gov While often one conformation is preferred, the energy barrier for rotation may be low enough to allow for different conformers to exist in solution. nih.gov The chiral center at the carbon atom bonded to both the nitrogen and the cyclohexyl group means the compound can exist as two enantiomers: (R)-N-(1-Cyclohexylethyl)benzamide and (S)-N-(1-Cyclohexylethyl)benzamide. These enantiomers have identical spectroscopic properties (except when analyzed with chiral reagents) but will rotate plane-polarized light in opposite directions. The synthesis of this compound from chiral starting materials, such as (S)-(+)-1-cyclohexylethylamine, allows for the preparation of a specific enantiomer. researchgate.netcumhuriyet.edu.tr The conformation of the bulky cyclohexyl group relative to the benzamide moiety is influenced by steric hindrance, with the molecule adopting a geometry that minimizes these unfavorable interactions. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and geometry of N-(1-Cyclohexylethyl)benzamide. These calculations are foundational for predicting the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. mdpi.com It is widely applied to study the structural and electronic characteristics of organic molecules like this compound. rsc.orgals-journal.com DFT calculations can accurately predict molecular geometries, vibrational frequencies, and properties related to chemical reactivity.

Research findings from DFT studies on analogous benzamide (B126) structures involve the optimization of the molecular geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

ParameterDescriptionTypical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 to -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-0.5 to -1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.5.0 to 6.0 eV
Dipole Moment A measure of the net molecular polarity.3.0 to 4.0 Debye
Amide C=O Bond Length The length of the carbonyl bond in the amide group.~1.24 Å
Amide C-N Bond Length The length of the carbon-nitrogen bond in the amide group.~1.36 Å

Note: The values in this table are representative examples based on DFT calculations for similar benzamide derivatives and serve to illustrate the data obtained from such studies.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This analysis allows for the characterization of interatomic interactions, including covalent bonds and weaker noncovalent interactions, within a molecule. wiley-vch.de

In the context of this compound, QTAIM analysis is used to examine the properties of Bond Critical Points (BCPs). A BCP is a point along the bond path between two atoms where the electron density is at a minimum. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the bond. For covalent bonds, ρ is high and ∇²ρ is negative. For weaker, closed-shell interactions (like hydrogen bonds or van der Waals forces), ρ is low and ∇²ρ is positive. wiley-vch.de This allows for a detailed mapping of the bonding framework and intramolecular forces that determine the molecule's preferred conformation.

Bond/InteractionElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
C=O (Amide) High (> 0.40)NegativeCovalent (shared-shell)
C-N (Amide) Medium (~0.30)NegativeCovalent (shared-shell)
C-C (Aromatic) Medium (~0.32)NegativeCovalent (shared-shell)
Intramolecular H-bond Low (0.01 - 0.04)PositiveNon-covalent (closed-shell)

Note: This table presents expected values for different types of bonds within this compound based on QTAIM principles.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in chemical systems. wikipedia.org It is based on the relationship between the electron density and the reduced density gradient. chemtools.org The resulting visualization consists of isosurfaces that highlight regions of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. chemtools.orgnih.gov

For this compound, NCI analysis can reveal subtle intramolecular interactions that influence its three-dimensional structure. For instance, weak hydrogen bonds between the amide proton and an oxygen atom or π-system, as well as van der Waals contacts between the cyclohexyl and phenyl rings, can be identified. The isosurfaces are colored to indicate the nature and strength of the interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak, attractive interactions (van der Waals), and red for repulsive interactions (steric clashes). chemtools.org

Interaction TypeNCI Isosurface ColorLocation in this compound
Hydrogen Bonding BluePotential interaction between N-H group and carbonyl oxygen of another molecule.
Van der Waals Forces GreenBetween the cyclohexyl and phenyl rings; between adjacent molecules in a crystal.
Steric Repulsion RedIn regions where bulky groups (e.g., cyclohexyl and phenyl) are in close proximity.

Note: This table summarizes the types of noncovalent interactions identifiable with NCI analysis and their expected appearance.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is widely used in drug discovery to understand how a molecule might interact with a biological target at the atomic level. Benzamide derivatives have been studied as potential inhibitors for various enzymes. mdpi.comresearchgate.net

In a typical docking study involving this compound, the molecule would be placed into the active site of a target protein. The simulation then explores various binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed view of the specific amino acid residues involved in the binding.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Acetylcholinesterase -8.5TRP84, TYR130, PHE330Pi-Pi stacking with aromatic rings
SER200Hydrogen bond with amide N-H
Topoisomerase II -7.9ASP479, LYS482Hydrogen bond with amide C=O
ILE899Hydrophobic interaction with cyclohexyl ring

Note: This table provides a hypothetical example of molecular docking results for this compound with plausible protein targets for benzamide derivatives.

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. Following a molecular docking study, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex in a simulated physiological environment. mdpi.com

An MD simulation of the this compound-protein complex would involve calculating the trajectories of atoms over a period of nanoseconds. The stability of the binding pose is then analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial docked position. A stable, low RMSD value over the course of the simulation suggests a stable binding mode. Furthermore, MD simulations allow for the analysis of the persistence of key interactions, like hydrogen bonds, identified during docking.

Simulation ParameterDescriptionPurpose
Simulation Time The duration of the simulation (e.g., 100 ns).To allow the system to reach equilibrium and sample relevant conformations.
RMSD Root Mean Square Deviation of the ligand's atomic positions.To assess the stability of the ligand's binding pose in the active site.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over time.To determine the stability and importance of specific hydrogen bonding interactions.
RMSF Root Mean Square Fluctuation of protein residues.To identify flexible or rigid regions of the protein upon ligand binding.

Note: This table outlines key parameters and analyses performed during Molecular Dynamics simulations to validate docking results.

Virtual Screening Approaches for Ligand Discovery

Virtual screening has emerged as a powerful computational tool in drug discovery to identify potential ligands for biological targets from large compound libraries. For benzamide derivatives, including structures analogous to this compound, virtual screening methodologies are frequently employed to predict binding affinities and identify promising lead compounds for various therapeutic targets. These approaches often involve molecular docking simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies.

In the context of ligand discovery, benzamide scaffolds are recognized for their versatile binding capabilities, often participating in key hydrogen bonding and hydrophobic interactions within protein binding sites. Virtual screening campaigns targeting enzymes and receptors where benzamide derivatives have shown activity, such as histone deacetylases (HDACs), kinases, and various G-protein coupled receptors (GPCRs), have been reported in the scientific literature. researchgate.netnih.gov For instance, structure-based virtual screening has successfully identified novel alkoxy benzamide derivatives as inhibitors of the BPTF bromodomain, a target implicated in cancer. nih.govresearchgate.net Similarly, computational approaches have been used to develop benzamide derivatives as glucokinase activators for potential diabetes treatment. nih.gov

A typical virtual screening workflow for identifying novel benzamide-based ligands would involve:

Target Selection and Preparation: A validated 3D structure of the biological target is obtained from crystallographic or cryo-EM data, or generated through homology modeling.

Compound Library Preparation: A large database of compounds, which could include this compound and its analogs, is prepared by generating 3D conformers and assigning appropriate chemical properties.

Molecular Docking: The compound library is docked into the active site of the target protein to predict binding poses and estimate binding affinities. Scoring functions are used to rank the compounds based on their predicted binding energies.

Pharmacophore Modeling: A pharmacophore model is developed based on the key interaction features of known active ligands. This model is then used to filter large compound databases to identify molecules with the desired chemical features.

Hit Selection and Experimental Validation: The top-ranked compounds from virtual screening are selected for experimental testing to validate their biological activity.

While specific virtual screening studies focusing solely on this compound are not extensively documented in publicly available literature, the general applicability of these methods to the broader class of N-substituted benzamides suggests that this compound could be identified as a potential hit in screens for targets that recognize a hydrophobic cyclohexyl group and a benzamide moiety capable of forming hydrogen bonds.

Table 1: Representative Virtual Screening Studies on Benzamide Derivatives

Target Class Screening Method Key Findings
Kinases (ROCK1) 3D-QSAR, Pharmacophore Modeling, Molecular Docking Identification of N-methyl-4-(4-pyrazolidinyl) benzamides with high predicted activities and stable binding modes. tandfonline.com
Bromodomains (BPTF) Docking-based virtual screening Discovery of a novel, selective alkoxy benzamide inhibitor (DCB29) with micromolar affinity. nih.gov
Glucokinase Pharmacophore development, 3D-QSAR, Docking Identification of a hit compound from the ZINC database with favorable docking scores and ADME properties. nih.gov
Triosephosphate Isomerase (TIM) Ligand-based virtual screening, Molecular Docking Prediction of benzimidazole (B57391) derivatives with potential binding at the dimer interface of LmTIM. mdpi.com

Structure-Property Relationship Predictions

Computational chemistry provides valuable tools for predicting the physicochemical and electronic properties of molecules like this compound, offering insights into their behavior and potential applications. These predictions are based on the fundamental principles of quantum mechanics and molecular mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), key aspects of a molecule's reactivity can be inferred. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For N-substituted benzamides, DFT calculations can elucidate how different substituents on the amide nitrogen and the benzoyl ring influence the electronic properties. For this compound, the cyclohexylethyl group, being an alkyl substituent, is expected to have an electron-donating effect, which would influence the electron density on the amide nitrogen and, consequently, the electronic properties of the entire molecule.

Table 2: Predicted Electronic Properties of a Model N-Alkylbenzamide (based on general DFT studies of similar compounds)

Property Predicted Value Range Significance
HOMO Energy -6.0 to -7.0 eV Relates to ionization potential and electron-donating ability.
LUMO Energy -1.0 to -2.0 eV Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 4.0 to 5.0 eV Indicates chemical stability and reactivity.
Dipole Moment 3.0 to 4.0 Debye Influences polarity, solubility, and intermolecular interactions.

Note: These are generalized values for N-alkylbenzamides and actual values for this compound would require specific DFT calculations.

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.

The conformational landscape of this compound is determined by the rotational freedom around several single bonds:

The bond connecting the cyclohexyl ring to the ethyl group.

The bond between the two carbons of the ethyl group.

The C-N bond of the amide group.

The C-C bond connecting the carbonyl group to the phenyl ring.

The cyclohexane (B81311) ring itself exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pubyoutube.com The substituent on the cyclohexane ring can occupy either an axial or an equatorial position, with the equatorial position generally being more stable for bulky groups to avoid steric clashes.

Understanding the preferred conformations of this compound is crucial for predicting how it will interact with a biological target. The lowest energy conformation in solution may not be the conformation that binds to a receptor; the binding energy must compensate for the energetic penalty of adopting a less favorable conformation.

Table 3: Key Torsional Angles Influencing the Conformation of this compound

Torsional Angle Description Expected Low-Energy Conformations
C(ring)-C(ethyl)-N-C(carbonyl) Rotation around the C-N bond Predominantly anti or gauche conformations.
C(ethyl)-N-C(carbonyl)-C(phenyl) Rotation around the amide C-N bond Strong preference for the trans (anti-periplanar) conformation.
N-C(carbonyl)-C(phenyl)-C(phenyl) Rotation of the phenyl ring A non-planar arrangement is expected to minimize steric hindrance.

Investigation of Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery, where molecules are designed to specifically block the action of enzymes involved in disease processes. Benzamide (B126) derivatives have been investigated as inhibitors for a variety of enzymes.

Cholinesterase (AChE, BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that break down the neurotransmitter acetylcholine (B1216132). nanobioletters.comnih.gov Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease, as it increases acetylcholine levels in the brain, which can help improve cognitive function. nanobioletters.comnih.govnih.gov Research into cholinesterase inhibitors often involves synthesizing series of related compounds to identify those with the highest potency and selectivity for either AChE or BChE. nanobioletters.comnih.gov For instance, studies on N-(1-benzylpiperidine) benzamide derivatives have identified potent dual inhibitors of both AChE and BChE. nanobioletters.com

β-Secretase (BACE1) Inhibition

β-Secretase, also known as BACE1, is an enzyme that plays a crucial role in the formation of amyloid-β peptides, which accumulate to form plaques in the brains of individuals with Alzheimer's disease. nih.govnih.govfrontiersin.org Therefore, inhibiting BACE1 is a major therapeutic target to slow the progression of the disease. nih.govnih.govfrontiersin.org The development of BACE1 inhibitors has been a significant challenge for medicinal chemists, but various classes of molecules, including peptidomimetic and non-peptidic compounds, have been designed and evaluated. frontiersin.org

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a vital role in regulating gene expression by removing acetyl groups from histone proteins. nih.govnih.gov The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents. nih.govnih.govnih.gov Benzamides, particularly the N-(2-aminophenyl)benzamide scaffold, are a well-established class of HDAC inhibitors. nih.gov Research in this area focuses on synthesizing derivatives to improve potency and selectivity for specific HDAC isoforms. nih.gov

Thioredoxin Reductase (Trr1) Inhibition

Thioredoxin reductase (Trr1) is a key enzyme in the thioredoxin system, which is essential for maintaining the redox balance within cells and protecting them from oxidative stress. nih.govmdpi.com In cancer cells, which often have high levels of reactive oxygen species, the thioredoxin system is upregulated. mdpi.com Therefore, inhibiting Trr1 can selectively kill cancer cells by disrupting their redox balance. mdpi.comnih.gov Research has explored various small molecules as potential Trr1 inhibitors. nih.gov

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that are critical components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. researchgate.netnih.gov Dysregulation of tyrosine kinase activity is a hallmark of many types of cancer, making them important targets for drug development. researchgate.netresearchgate.net A number of tyrosine kinase inhibitors have been developed and are used in cancer therapy. researchgate.net Research has shown that certain benzimidazole-pyrimidine derivatives can act as potent inhibitors of specific tyrosine kinases like the lymphocyte-specific tyrosine kinase (Lck). nih.gov

Antimicrobial Research

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Benzamide and benzimidazole (B57391) derivatives have been identified as having potential antimicrobial properties. Studies in this field involve synthesizing novel compounds and testing their activity against a range of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs). For example, N-phenylbenzamides have been synthesized and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

Antibacterial Activity

Currently, there is a lack of publicly available scientific literature detailing the specific antibacterial activity of n-(1-Cyclohexylethyl)benzamide against either Gram-positive or Gram-negative organisms. While research has been conducted on the antibacterial properties of various other benzamide derivatives, the data is specific to those molecular structures and cannot be extrapolated to this compound. For instance, studies on N-benzylsalicylthioamides have shown moderate to high activity against Gram-positive bacteria. Similarly, a class of benzamide-based agents has been identified as inhibitors of the FtsZ protein in Staphylococcus aureus, demonstrating potent antistaphylococcal activity. However, these findings are not directly applicable to this compound.

Against Gram-Positive Organisms

No specific research data was found regarding the activity of this compound against Gram-positive organisms such as Staphylococcus aureus or Bacillus subtilis.

Against Gram-Negative Organisms

There is no available information on the efficacy of this compound against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa.

Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis)

Scientific investigations into the anti-mycobacterial properties of this compound, specifically against Mycobacterium tuberculosis, have not been reported in the available literature. Research on related compounds, such as C-(3-aminomethyl-cyclohexyl)-methylamine derivatives and N-Alkyl Nitrobenzamides, has shown some antimycobacterial activity, but these results are not transferable to the subject compound.

Mechanisms of Antibacterial Action (e.g., cell wall penetration, receptor binding)

Due to the absence of studies on the antibacterial effects of this compound, its mechanism of action remains unelucidated.

Antifungal Activity

Similar to its antibacterial profile, the antifungal activity of this compound has not been documented in accessible scientific reports. While studies have explored the antifungal potential of other benzamide derivatives, such as N-(butylcarbamothioyl) benzamide and isoniazid (B1672263) derivatives, this information is not pertinent to this compound.

Against Specific Fungal Pathogens (e.g., Candida albicans, Histoplasma capsulatum, Cryptococcus neoformans)

No data is available concerning the in vitro or in vivo activity of this compound against key fungal pathogens including Candida albicans, Histoplasma capsulatum, or Cryptococcus neoformans.

Antiviral Activity (e.g., Human Adenovirus, Ebola, Marburg Virus)

While direct studies on the antiviral activity of this compound are not extensively documented, research into structurally similar compounds, particularly salicylamide (B354443) derivatives, provides insight into potential antiviral effects. Human adenoviruses (HAdVs) are significant pathogens that can lead to a range of illnesses, from mild respiratory infections to severe and life-threatening conditions in individuals with compromised immune systems. Currently, there are no specifically approved antiviral drugs for treating HAdV infections.

In the effort to identify potent HAdV inhibitors, a series of salicylamide derivatives were developed and evaluated. Within this series, an N-cyclohexylethyl derivative was synthesized and tested for its ability to inhibit HAdV plaque formation. This derivative demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.0 μM. The study also assessed the compound's cytotoxicity against A549 cells (a human lung carcinoma cell line), finding a half-maximal cytotoxic concentration (CC₅₀) of 66.3 μM. This resulted in a selectivity index (SI) of 64.3, which provides a measure of the compound's specificity for antiviral activity over cellular toxicity.

Table 1: In Vitro Antiviral and Cytotoxic Activity of a Related N-Cyclohexylethyl Salicylamide Derivative

Virus/Cell Line Assay Measurement Value (μM)
Human Adenovirus (HAdV) Plaque Reduction Assay IC₅₀ 1.0
A549 (Human Lung Carcinoma) Cytotoxicity Assay CC₅₀ 66.3
- - Selectivity Index (SI) 64.3

There is currently no publicly available research detailing the specific activity of this compound against Ebola or Marburg viruses.

Antiproliferative and Anticancer Investigations

In Vitro Cytotoxicity and Growth Inhibition Mechanisms

The evaluation of a compound's cytotoxicity against cancer cell lines is a foundational step in anticancer research. As mentioned in the antiviral section, a closely related N-cyclohexylethyl salicylamide derivative was assessed for its cytotoxic effects on the A549 human lung carcinoma cell line, yielding a CC₅₀ value of 66.3 μM.

Broader studies on other N-substituted benzamides have offered insights into potential mechanisms of action. Research using declopramide, an N-substituted benzamide, demonstrated that it could induce apoptosis in human promyelocytic cancer cells (HL-60) and a mouse pre-B cell line (70Z/3). The mechanism was shown to involve the release of cytochrome c into the cytosol, leading to the activation of caspase-9. Furthermore, this compound was observed to induce a G₂/M cell cycle block, which occurred prior to the onset of apoptosis and was independent of p53 status.

Target Identification in Oncology

Specific molecular targets for this compound in the context of oncology have not been identified in the reviewed literature. However, research into other, more complex benzamide derivatives has pointed to several potential targets for this class of compounds. One prominent strategy in cancer therapeutics is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. Certain benzamide derivatives have been successfully designed to target the colchicine (B1669291) binding site on tubulin, thereby acting as potent tubulin polymerization inhibitors. Another identified target for a different series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides is the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. These compounds were found to reduce mTORC1 activity and modulate autophagy. These findings highlight plausible, though unconfirmed, areas of investigation for the anticancer mechanisms of novel benzamide structures.

Other Biological Activities

Anti-inflammatory Potential

The potential for benzamide compounds to exert anti-inflammatory effects has been explored. Studies have suggested that the anti-inflammatory and some antitumor properties of benzamides and nicotinamides may be linked to their ability to inhibit the transcription factor NF-kappaB (NF-κB). NF-κB is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α). By inhibiting NF-κB at the gene transcription level, these compounds could theoretically suppress the production of TNF-α and other inflammatory mediators. This mechanism provides a strong rationale for investigating the anti-inflammatory potential of specific N-substituted benzamides like this compound, although direct studies on this compound are not currently available.

Analgesic Properties

The benzamide chemical structure is a recognized pharmacophore in the development of analgesic compounds. biomedpharmajournal.org Derivatives incorporating this moiety have been explored for their potential to alleviate pain. For instance, studies on synthetic opioids have identified benzamide derivatives, such as U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), which exhibit significantly greater analgesic potency than morphine. evitachem.com Although not identical, the structural similarities suggest that the this compound framework could be a candidate for analgesic activity. Research on related compounds, like N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides, has been conducted to probe the stringent structural requirements for analgesic effects, indicating that specific substitutions are critical for activity. nih.gov The evaluation of various benzothiazole-benzamides has also shown promising, and in some cases highly potent, analgesic activity in thermal stimulus tests. biomedpharmajournal.org

Antioxidant Properties

Oxidative stress is implicated in a wide range of diseases, making the discovery of compounds with antioxidant capabilities a key research goal. core.ac.uk Benzamide and its derivatives have been a subject of interest in this area. Studies on various N-acylamino-substituted compounds and benzamide series have demonstrated their potential to act as antioxidants. core.ac.ukresearchgate.net The mechanism often involves scavenging free radicals, thereby preventing cellular damage. For example, certain novel nitrones containing a benzamide-related structure have shown a significant ability to interact with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl) and inhibit lipid peroxidation. mdpi.com Specifically, the presence and position of substituents, such as fluorine atoms, on the aromatic ring can significantly influence the antioxidant potency. mdpi.com While direct studies on this compound are limited, the antioxidant potential of the broader benzamide class suggests this is a plausible area for its biological activity. researchgate.net

Antipsychotic Potential

Benzamide derivatives are a well-established class of atypical antipsychotic drugs, primarily functioning through antagonism of dopamine (B1211576) D2 and D3 receptors. nih.gov Compounds like amisulpride (B195569) are used clinically for schizophrenia, demonstrating the therapeutic relevance of this chemical scaffold. nih.govresearchgate.net The antipsychotic action of these drugs is often linked to their ability to selectively block dopamine receptors. nih.gov For instance, the benzamide YM-09151-2 has been shown to be a potent and long-lasting neuroleptic with a highly selective blocking action on the dopamine D1 receptor. nih.gov Furthermore, research into racemic benzamides has revealed that different stereoisomers can target different receptors; for example, the S-enantiomer may bind to D2/D3 receptors while the R-enantiomer engages with 5-HT7 serotonin (B10506) receptors, suggesting a potential for polypharmacology. nih.govresearchgate.net This dual action could contribute to both antipsychotic and antidepressant effects. The structural relation of this compound to these known antipsychotics indicates its potential to interact with these key neurological receptors.

Neuroprotective Effects

Neuroprotective agents are sought after for their potential to treat ischemic stroke and other neurodegenerative conditions. nih.gov The N-cyclohexylethyl moiety, a key part of the subject compound, has been incorporated into peptides designed to block the nNOS-CAPON protein-protein interaction, which is a target for treating ischemic stroke. nih.gov This suggests the N-cyclohexylethyl group may play a role in conferring neuroprotective properties. Furthermore, a series of novel benzyloxy benzamide derivatives have been developed as potent neuroprotective agents against glutamate-induced damage in cortical neurons. nih.gov These compounds act by disrupting the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which is a crucial pathway in neuronal damage following a stroke. nih.gov Other related compounds, such as N-benzyl eicosapentaenamide (NB-EPA), a type of macamide, have been shown to ameliorate brain injury in neonatal mice after hypoxic-ischemic events by suppressing neuronal apoptosis. mdpi.com

Structure-Activity Relationship (SAR) Studies

The biological potency and selectivity of benzamide derivatives are highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing these compounds for therapeutic use.

Influence of Substituents on Biological Potency

SAR studies on various benzamide series have provided detailed insights into how different chemical groups affect activity. The nature and position of substituents on the benzamide scaffold are critical.

Aromatic Ring Substituents : In a series of bis-benzamides designed as inhibitors of androgen receptor interaction, a nitro group at the N-terminus was found to be essential for biological activity. mdpi.com For novel benzamide derivatives targeting the sigma-1 (S1R) protein, compounds with chloro, cyano, or nitro groups at the 4-position of the benzamide scaffold showed excellent affinity and selectivity. researchgate.net

Amide and Linker Modifications : The integrity of the amide or a similar linking group is often vital. For example, in one study, replacing an anilino nitrogen atom with carbon resulted in a complete loss of biological activity, highlighting the importance of the entire urea (B33335) moiety which is structurally related to the benzamide group. drugdesign.org The length of the alkyl chain separating the benzamide from another functional group, such as an amine, also significantly influences receptor affinity and selectivity. researchgate.net

Terminal Group Modifications : Modifications at the C-terminus of bis-benzamides showed that a primary carboxamide or a methyl ester could be tolerated, whereas other derivatives were inactive. mdpi.com In another series, the hydrophobicity of the amine group at the end of an alkyl chain was shown to contribute significantly to the binding affinity. researchgate.net

The table below summarizes SAR findings for different series of benzamide derivatives, illustrating the impact of various substituents.

Compound SeriesR¹ (N-Terminus)Linker/ScaffoldR² (C-Terminus/Amine)Key SAR Finding
Bis-Benzamides mdpi.com-NO₂Bis-Benzamide-COOCH₃ or -CONH₂The N-terminal nitro group is essential for activity.
Sigma-1 Ligands researchgate.net4-Cl, 4-CN, 4-NO₂Benzamide-(CH₂)n-Various cyclic aminesHalogeno/electron-withdrawing groups at the 4-position and amine hydrophobicity enhance affinity.
Wip1 Inhibitors nih.govMethoxy-phenylN-methyl-aminobenzamideAlkyl groupsA para-methoxy group on the N-terminal phenyl ring improved inhibitory activity.
Anilinoquinazolines drugdesign.org-Quinazoline (B50416)AnilinoNitrogen atoms at positions 1 and 3 of the quinazoline scaffold are important for hydrogen bonding and activity.

This table is interactive and can be sorted by column.

Impact of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological activity of chiral drugs. researchgate.netnih.gov Since many biological targets like enzymes and receptors are themselves chiral, they often interact differently with the different enantiomers (mirror-image isomers) of a drug. mdpi.com

For benzamide antipsychotics, this principle is well-documented. The two enantiomers of a chiral benzamide can have vastly different binding affinities for various receptors. For example, studies on amisulpride and related compounds show that the dopamine D2 receptor has a nearly 40-fold preference for the S-enantiomer, which is associated with antipsychotic efficacy. nih.govresearchgate.net In stark contrast, the 5-HT7 receptor displays a greater than 50-fold preference for the R-enantiomer, which may contribute to antidepressant effects. nih.govresearchgate.net This stereoselectivity demonstrates that a racemic mixture (a 50:50 mix of both enantiomers) can act as two different drugs, a concept known as polypharmacy. nih.gov

The importance of steric configuration has also been verified in other benzamide derivatives, where the specific arrangement at chiral centers on a pyrrolidine (B122466) ring was found to be crucial for determining pharmacological activity. nih.gov In some cases, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other is less active or inactive (the distomer). mdpi.com Therefore, the stereochemistry of the chiral center in the 1-cyclohexylethyl group of this compound is expected to have a profound impact on its biological activity and receptor-binding profile.

Linker Modifications and Their Effects

The linker region, which connects the primary pharmacophoric elements of a drug molecule, plays a critical role in determining the compound's binding affinity and selectivity. While specific research on linker modifications for this compound is not extensively documented, structure-activity relationship (SAR) studies on analogous aminobutyl-benzamide structures provide valuable insights into how such modifications can influence biological activity. nih.govnih.govdrugdesign.org

In a series of aminobutyl-benzamide analogs designed as ligands for sigma (σ) receptors, modifications to the amine portion of the molecule, which functions as part of the cap group and its linker, had profound effects on binding. nih.gov One of the most potent and selective σ2 receptor ligands in this class, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide, served as a parent compound for these modifications. nih.gov

Researchers explored variations in the size of the amine ring fused to the aromatic ring (from 5 to 7-membered rings) and altered the position of the nitrogen atom within this ring. nih.gov The findings demonstrated that the location of the nitrogen is a key determinant of binding affinity and selectivity. For instance, positioning the nitrogen atom adjacent to the aromatic ring in both 5- and 6-membered ring analogs led to a dramatic decrease in affinity for both σ1 and σ2 receptor subtypes. nih.gov In contrast, a 5-membered ring congener of the parent compound displayed higher selectivity for the σ2 receptor, which was achieved through a combination of increased σ2 affinity and decreased σ1 affinity. nih.gov

These studies underscore that even subtle changes in the linker and cap group, such as ring size and heteroatom position, can significantly alter the molecule's orientation and interaction with its biological target, thereby affecting its potency and selectivity. nih.gov

Table 1: Effect of Linker/Amine Ring Modification on Sigma Receptor Binding Affinity Data derived from studies on aminobutyl-benzamide analogs. nih.gov

Compound Modificationσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity Ratio
Parent Compound (6-membered ring)129008.21573
5-membered Ring Congener>250004.8>5208
7-membered Ring Congener1020017.1596
Open-chained Analog20500109019
N-adjacent to Aromatic (5-ring)>25000>25000N/A
N-adjacent to Aromatic (6-ring)1650018109

Pharmacophore Mapping and Derivation

Pharmacophore mapping is a crucial computational technique in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. bohrium.comnih.gov For benzamide derivatives, pharmacophore models have been successfully developed to elucidate the key structural requirements for a range of activities, including enzyme inhibition and antimicrobial effects. bohrium.comnih.govmdpi.com

A typical pharmacophore model for benzamide-based inhibitors consists of three main components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the target protein. nih.gov More detailed models identify specific chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. bohrium.comnih.govresearchgate.net

For example, a study on three-substituted benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ led to the development of a five-featured pharmacophore model. This model, designated ADHRR, comprised one hydrogen bond acceptor (A), one hydrogen bond donor (D), one hydrophobic feature (H), and two aromatic rings (R). bohrium.com Similarly, a computational study on benzamide derivatives as glucokinase activators generated a pharmacophore hypothesis (ADRR_1) that also highlighted the importance of hydrogen bond acceptors, donors, and aromatic rings for activity. nih.gov The identification of these common features allows for the virtual screening of compound libraries to find new potential drug candidates and provides a framework for designing novel, more potent derivatives. nih.govnih.gov

Table 2: Common Pharmacophoric Features Identified for Benzamide Derivatives

Biological Target/ActivityKey Pharmacophoric Features IdentifiedReference
FtsZ InhibitionHydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic Group, Aromatic Rings (x2) bohrium.com
Glucokinase ActivationHydrogen Bond Acceptor, Hydrogen Bond Donor, Aromatic Rings nih.gov
Histone Deacetylase (HDAC) InhibitionZinc-Binding Group (ZBG), Linker, Cap Group nih.gov
VEGFR-2 InhibitionHinge Region Occupancy (Benzoxazole), Aromatic Core, DFG Domain Interaction nih.gov

Methodological Approaches for Biological Evaluation

A variety of standardized methodological approaches are employed to determine the biological activity of novel chemical entities like this compound and its derivatives. These techniques range from molecular-level enzyme assays to cell-based evaluations and whole-organism testing.

In Vitro Assay Techniques (e.g., Enzyme Inhibition Assays, Cell-Based Assays, Disc Diffusion Method)

Enzyme Inhibition Assays: This is a primary method for determining a compound's potential to act as an inhibitor against a specific enzyme target. Benzamide derivatives have been widely evaluated using this approach against various enzymes, including carbonic anhydrases, urease, and human nucleotide-binding domain-like proteins (h-NTPDases). nih.govacs.orgbenthamdirect.comrsc.org The general principle involves incubating the purified enzyme with its substrate in the presence of varying concentrations of the test compound. The enzyme's activity is measured, often via a colorimetric or fluorometric readout, and compared to a control without the inhibitor. From this data, the half-maximal inhibitory concentration (IC50) value can be calculated, representing the concentration of the compound required to reduce the enzyme's activity by 50%. nih.govresearchgate.netrsc.org

Cell-Based Assays: These assays are critical for understanding a compound's effect in a more biologically relevant context, i.e., within a living cell. They can measure various endpoints, including cytotoxicity, cell proliferation, and apoptosis. For example, the antiproliferative activity of benzamide analogs has been assessed against human cancer cell lines like MCF-7 (breast) and HCT-116 (colon) using the MTT assay or the Sulforhodamine B (SRB) assay. nih.govnih.gov These assays quantify the number of viable cells after treatment, providing a measure of the compound's cytotoxic or cytostatic effects. nih.gov

Disc Diffusion Method: The Kirby-Bauer disc diffusion test is a widely used and standardized method for evaluating the antimicrobial activity of a substance. lumenlearning.commicrobenotes.comasm.org A filter paper disc impregnated with a known concentration of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with a specific bacterium or fungus. nih.govyoutube.com The plate is then incubated. If the compound is effective, it diffuses into the agar and prevents microbial growth, resulting in a clear "zone of inhibition" around the disc. lumenlearning.com The diameter of this zone is measured to determine the microorganism's susceptibility to the compound. lumenlearning.comnih.gov

Table 3: Summary of Common In Vitro Assay Techniques

Assay TypePrinciplePrimary MeasurementApplication for Benzamides
Enzyme Inhibition Assay Measures the activity of a purified enzyme in the presence of an inhibitor.IC50 value (concentration for 50% inhibition).Determining potency against specific enzyme targets (e.g., kinases, hydrolases). acs.orgbenthamdirect.comresearchgate.netbenthamdirect.com
Cell-Based Assay (e.g., MTT, SRB) Quantifies the number of living cells after exposure to a compound.GI50/IC50 value (concentration for 50% growth inhibition/cytotoxicity).Assessing anticancer and antiproliferative activity. nih.govnih.gov
Disc Diffusion (Kirby-Bauer) A compound on a disc diffuses into agar, inhibiting microbial growth.Diameter of the zone of inhibition (mm).Screening for antibacterial and antifungal activity. mdpi.comnih.gov

Pseudovirus Systems for Viral Entry Studies

To study highly pathogenic viruses, such as SARS-CoV-2 or Ebola, researchers often require high-level biosafety containment (BSL-3 or BSL-4) facilities, which limits widespread research. nih.govadvancedsciencenews.com Pseudovirus systems provide a safe and effective alternative for studying the viral entry process in a BSL-2 environment. nih.govnews-medical.net

A pseudovirus is a chimeric viral particle that consists of the core components and genome of a low-risk virus (e.g., vesicular stomatitis virus (VSV), human immunodeficiency virus (HIV), or murine leukemia virus (MLV)) but is enveloped by the surface glycoproteins of a different, highly pathogenic virus. nih.govadvancedsciencenews.com The genome of the core virus is engineered to be replication-defective and to carry a reporter gene, such as luciferase or green fluorescent protein (GFP). advancedsciencenews.com

These pseudoviruses can mimic the initial stage of infection—viral entry—by using the surface proteins to bind to and enter target cells just like the authentic virus. nih.gov However, once inside the cell, they cannot replicate to produce new infectious particles. nih.gov The successful entry and infection of a cell are quantified by measuring the expression of the reporter gene (e.g., by measuring luminescence). crick.ac.uk This system is an invaluable tool for high-throughput screening of compounds, including benzamide derivatives, that may act as viral entry inhibitors. nih.govnih.govcrick.ac.uk If a compound blocks the interaction between the viral surface protein and the host cell receptor, pseudovirus entry will be inhibited, leading to a measurable decrease in reporter gene activity. advancedsciencenews.com

Mechanistic Studies at the Molecular Level

Elucidating the precise mechanism of action of a compound at the molecular level is fundamental to drug development. For benzamide derivatives, this is often achieved through a combination of computational and experimental approaches.

One of the most powerful computational tools is molecular docking . umpr.ac.idmdpi.com This in silico method predicts the preferred orientation and binding affinity of a ligand (the benzamide compound) when it interacts with its target protein. semanticscholar.orgresearchgate.net By simulating the ligand within the protein's binding site, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. bohrium.comsemanticscholar.org Molecular docking has been extensively used to rationalize the structure-activity relationships of benzamide derivatives and to guide the design of more potent inhibitors for targets like kinases, dihydroorotate dehydrogenase, and carbonic anhydrase. benthamdirect.combenthamdirect.comresearchgate.net

Experimentally, the molecular mechanism can be investigated by studying the downstream cellular pathways affected by the compound. For example, the apoptotic (programmed cell death) mechanism induced by N-substituted benzamides was analyzed in cancer cell lines. nih.gov This study revealed that the compounds induced the release of cytochrome c from the mitochondria into the cytosol, which in turn led to the activation of caspase-9. nih.gov This points to the involvement of the intrinsic mitochondrial pathway of apoptosis. Further experiments using caspase inhibitors and cells overexpressing the anti-apoptotic protein Bcl-2 confirmed that the cell death was caspase-dependent and could be blocked by Bcl-2, providing a detailed molecular picture of the compound's mode of action. nih.gov

Broader Applications and Future Research Directions

Role as Lead Compounds in Drug Discovery

N-substituted benzamide (B126) scaffolds are significant in medicinal chemistry due to their diverse pharmacological activities. walshmedicalmedia.com Analogues of N-(1-Cyclohexylethyl)benzamide have been explored for a range of therapeutic applications, demonstrating their potential as lead compounds for the development of new drugs.

Antimicrobial and Antiprotozoal Activity: Research into N-benzoyl-2-hydroxybenzamides has identified compounds with potent activity against several protozoan parasites. nih.gov For instance, one analogue in this series demonstrated activity 21-fold superior to the standard antimalarial drug chloroquine against the K1 strain of Plasmodium falciparum. nih.gov Another compound in the same study showed excellent anti-leishmanial activity. nih.gov Furthermore, various N-benzamide derivatives have been synthesized and tested for their antibacterial properties, with some showing good activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. nanobioletters.com

Anticancer Activity: The benzamide structure is a key component in a number of anticancer agents. Studies on N-substituted benzamide derivatives have aimed to modify existing anticancer drugs to improve their anti-proliferative activities. nih.govresearchgate.netresearchgate.net For example, modifications of the histone deacetylase inhibitor Entinostat (MS-275), which features a benzamide core, have led to new compounds with comparable or improved activity against various cancer cell lines, including MCF-7, A549, K562, and MDA-MB-231. nih.govresearchgate.net

Other Therapeutic Areas: The versatility of the benzamide scaffold is further highlighted by its application in other therapeutic areas. For instance, N-cyclohexyl benzamide has been investigated for its potential in treating intestinal diseases, with studies indicating an anti-inflammatory effect in models of ulcerative colitis. A series of N-alkyl- and N,N-dialkyl-4-[α-{(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl}benzyl]-benzamides have been synthesized and shown to be highly selective δ opioid receptor agonists, suggesting their potential as probes for narcotic receptor-mediated phenomena. nih.gov

Table 1: Pharmacological Activities of this compound Analogues

Analogue ClassTherapeutic AreaKey FindingsCitation
N-Benzoyl-2-hydroxybenzamidesAntiprotozoalOne analogue was 21-fold more active than chloroquine against P. falciparum (K1 strain). Another showed excellent anti-leishmanial activity. nih.gov
N-Substituted BenzamidesAnticancerSix analogues showed comparable or better anti-proliferative activity than Entinostat (MS-275) against specific cancer cell lines. nih.govresearchgate.net
N-Benzamide DerivativesAntimicrobialSome compounds demonstrated good antibacterial activity against B. subtilis and E. coli. nanobioletters.com
N-Cyclohexyl BenzamideAnti-inflammatoryShowed anti-inflammatory effects in a model of ulcerative colitis. google.com
N-Alkyl-(α-piperazinylbenzyl)benzamidesOpioid Receptor AgonismDemonstrated high selectivity as δ opioid receptor agonists. nih.gov

Application in Agricultural Chemistry (e.g., Herbicidal Activity)

Benzamide derivatives have also been investigated for their potential use in agriculture, particularly as herbicides. nih.gov While specific studies on the herbicidal activity of this compound are not prominent, research on related structures provides insights into their potential in this area.

A study on N-benzyl-2-methoxybenzamides identified several analogues with potent bleaching herbicidal activity. nih.gov The structure-activity relationship (SAR) in this study revealed that a methoxyl group at the 2-position of the benzoyl moiety was crucial for activity. nih.gov Certain compounds in this series showed 100% inhibition against weeds like Abutilon theophrasti and Amaranthus retroflexus at an application rate of 150 g a.i. ha-1. nih.gov

Another area of research has focused on 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones, which share some structural similarities with benzamide herbicides. nih.gov These compounds act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis. nih.gov Several of these compounds exhibited high herbicidal activity against both dicotyledonous and monocotyledonous plants. nih.gov

Development of Novel Chemical Probes

Chemical probes are essential tools for dissecting biological pathways. The benzamide scaffold has been utilized in the development of such probes. A notable example is the synthesis of N-alkyl-substituted (α-piperazinylbenzyl)benzamides as highly selective agonists for the δ opioid receptor. nih.govacs.org The high affinity and selectivity of these compounds make them valuable for studying the physiological and pharmacological roles of this receptor subtype. nih.gov The research highlighted that N,N-dialkylbenzamide derivatives generally showed higher affinity for the δ receptor than their N-monoalkyl counterparts, indicating the importance of the substitution pattern on the amide nitrogen for receptor interaction. nih.gov

Integration of Computational and Experimental Approaches for Compound Optimization

The optimization of benzamide analogues for various applications increasingly relies on the synergy between computational and experimental techniques. mdpi.comtaylorfrancis.com

Computational Studies: Molecular docking simulations have been employed to understand the binding interactions of N-substituted benzamide derivatives with their biological targets. For instance, in the development of anticancer agents, docking studies have been used to model the interaction of benzamide-based histone deacetylase inhibitors with the HDAC2 enzyme, providing insights that correlate with experimental bioactivity data. nih.govresearchgate.net Similarly, for anti-tyrosinase compounds, docking has helped to elucidate the binding of analogues to the active or allosteric sites of the tyrosinase enzyme. nih.gov

Experimental Validation: X-ray crystallography has been instrumental in determining the precise three-dimensional structure of benzamide derivatives. mdpi.comnih.gov For example, the crystal structure of N-cyclohexylbenzamide has been elucidated, revealing details about its molecular conformation and intermolecular hydrogen bonding patterns. nih.gov Such experimental data is invaluable for validating and refining computational models.

This integrated approach allows for a more rational design of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Emerging Research Frontiers related to this compound and its Analogues

The foundational research on N-substituted benzamides opens up several promising avenues for future investigation.

Exploration of New Biological Targets: The proven versatility of the benzamide scaffold suggests that libraries of this compound analogues could be screened against a wider array of biological targets to uncover novel therapeutic applications.

Development of Bioisosteres: The synthesis and biological evaluation of bioisosteres of the cyclohexyl and ethyl groups could lead to compounds with enhanced activity or improved drug-like properties. For example, replacing the cyclohexyl ring with other cyclic or heterocyclic systems could modulate the compound's interaction with biological targets.

Advanced Drug Delivery Systems: For analogues with promising biological activity but poor solubility or bioavailability, the development of advanced drug delivery systems could enhance their therapeutic potential.

Q & A

Q. What are the standard synthetic routes for N-(1-cyclohexylethyl)benzamide?

The compound is synthesized via acylation of benzamide derivatives with cyclohexanecarbonyl chloride under reflux conditions. Purification is typically achieved using preparative HPLC, yielding a white solid with confirmed structure via 1^1H/13^13C NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include 1^1H NMR (e.g., δ 11.44 ppm for amide protons), 13^13C NMR (e.g., δ 176.2 ppm for carbonyl carbons), and HRMS for molecular ion validation. These techniques ensure precise structural confirmation .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is employed, with refinement using SHELXL. Asymmetric unit analysis and hydrogen bonding networks are resolved via programs like SHELXTL or WinGX .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screens include enzyme inhibition assays (e.g., PARP-1) and cytotoxicity studies using cell lines. Benzamide scaffolds are often prioritized for their role in DNA repair modulation .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Variations in reaction time, temperature, and stoichiometric ratios (e.g., benzamide:acyl chloride) should be tested. Catalytic additives (e.g., DMAP) and alternative purification methods (e.g., column chromatography vs. HPLC) can improve efficiency .

Q. How to resolve contradictions between NMR and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. Use variable-temperature NMR and DFT calculations to model conformational flexibility. Cross-validate with SHELX-refined crystallographic data .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can model interactions with enzymes like PARP-1. ORTEP-3 visualizes key binding motifs, such as the cyclohexyl group’s hydrophobic interactions .

Q. How to analyze thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify melting points and decomposition temperatures. Correlate results with crystallographic packing efficiency (e.g., hydrogen-bonding networks) .

Q. What structural modifications enhance bioactivity while maintaining stability?

Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzamide ring or substitute the cyclohexyl moiety with bicyclic systems. Evaluate SAR using in vitro assays and crystallographic data to track conformational changes .

Q. How to validate purity and identity in multi-step syntheses?

Combine HPLC (≥95% purity threshold), 1^1H/13^13C NMR, and HRMS. For trace impurities, use LC-MS/MS. Cross-reference with NIST or EPA databases for spectral validation .

Methodological Notes

  • Crystallographic Refinement : SHELXL’s robust algorithms handle high-resolution or twinned data, critical for resolving complex hydrogen-bonding networks .
  • Biological Assay Design : Prioritize dose-response curves (IC50_{50}) and selectivity indices against off-target enzymes to minimize false positives .
  • Data Reproducibility : Document reaction conditions (e.g., solvent polarity, reflux duration) and instrumental parameters (e.g., NMR pulse sequences) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.